Isopropylsulfonyl chloride
Overview
Description
Mechanism of Action
Target of Action
Isopropylsulfonyl chloride, also known as 2-Propanesulfonyl chloride, is primarily used as a reactant in various chemical reactions . It is used in the synthesis of other compounds, serving as a sulfonylating agent .
Mode of Action
The compound interacts with its targets through a process known as sulfonylation . In this process, the sulfonyl group (SO2) of the this compound molecule is transferred to its target molecule . This can lead to significant changes in the target molecule, altering its properties and behavior.
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the target molecule. One key pathway involves the solvolysis of this compound . Solvolysis is a type of substitution reaction where the solute (in this case, this compound) is broken down into other compounds in the presence of a solvent .
Result of Action
The result of this compound’s action is the modification of target molecules through sulfonylation . This can lead to the creation of new compounds with different properties. For example, it can be used to prepare 1-Isopropylsulfonyl-2-amine benzimidazole by reacting with 2-aminobenzimidazole .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a solvent . For instance, the solvolysis of this compound has been investigated in various solvents at different temperatures . These factors can influence the rate of reaction and the stability of the compound.
Biochemical Analysis
Biochemical Properties
Isopropylsulfonyl chloride plays a significant role in biochemical reactions, particularly in the formation of sulfonyl derivatives. It interacts with various enzymes and proteins through sulfonylation reactions. For instance, it can react with 2-aminobenzimidazole to form 1-isopropylsulfonyl-2-amine benzimidazole via N-sulfonylation in the presence of a base . Additionally, this compound is used to synthesize bis(isopropylsulfonyl)disulfide, a sulfurizing agent that is crucial in the synthesis of phosphorothioate oligonucleotide analogs .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity with biomolecules can lead to changes in cellular activities, including enzyme inhibition or activation. For example, its interaction with proteins can alter their function and stability, impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to changes in their activity and function. This mechanism is crucial in understanding how this compound influences biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is sensitive to moisture and can hydrolyze, leading to the formation of isopropylsulfonic acid and hydrochloric acid. This degradation can affect its long-term impact on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, this compound can cause adverse effects, including severe skin burns and eye damage. It is crucial to determine the threshold levels to avoid toxic effects while studying its biochemical properties .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to sulfonylation reactions. It interacts with enzymes and cofactors that facilitate the transfer of sulfonyl groups to target molecules. This interaction can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for studying the compound’s biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropylsulfonyl chloride can be synthesized through the reaction of isopropyl alcohol with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
(CH3)2CHOH+SOCl2→(CH3)2CHSO2Cl+HCl+SO2
In this reaction, isopropyl alcohol reacts with thionyl chloride to produce this compound, hydrogen chloride, and sulfur dioxide .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Isopropylsulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Reduction Reactions: The compound can be reduced to isopropylsulfonyl fluoride using reducing agents like lithium triethylborohydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium triethylborohydride
Reaction Conditions: Anhydrous conditions, controlled temperature
Major Products Formed:
Sulfonamide: Formed by reaction with amines
Sulfonate Ester: Formed by reaction with alcohols
Isopropylsulfonyl Fluoride: Formed by reduction
Scientific Research Applications
Isopropylsulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce the sulfonyl group into various molecules.
Biology: Employed in the synthesis of biologically active compounds, such as sulfonamide-based drugs.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Methanesulfonyl chloride
- Ethanesulfonyl chloride
- Propanesulfonyl chloride
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Properties
IUPAC Name |
propane-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2S/c1-3(2)7(4,5)6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRINJBFRTLBHNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143942 | |
Record name | Isopropyl sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10147-37-2 | |
Record name | 2-Propanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10147-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl sulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropylsulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.365 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isopropyl sulfonyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64X7NUB4AK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research on the solvolysis of Isopropylsulfonyl Chloride reveal about its reactivity?
A1: The research indicates that this compound undergoes solvolysis, meaning it reacts with a solvent to break a chemical bond. The study specifically examined the reaction rates in various aqueous mixtures. Interestingly, the rate constants didn't show a simple linear relationship with solvent composition. Instead, when plotted against a common reactivity scale (YCl based on 2-adamantyl chloride), the data formed three distinct lines, suggesting that the solvolysis mechanism of this compound is significantly influenced by the specific solvent mixture used []. Furthermore, the study found that the reaction is likely catalyzed by the solvent itself (general base catalysis) or proceeds through a substitution mechanism (SN1/SN2), as supported by kinetic solvent isotope effects observed in water and methanol [].
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